molecular formula C7H9BrN6 B13317616 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13317616
M. Wt: 257.09 g/mol
InChI Key: FQKBYYMQOROISJ-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a sophisticated chemical scaffold of significant interest in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors. Its core structure, featuring a 1,2,4-triazole ring, is a privileged pharmacophore known for its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate diverse analog libraries for structure-activity relationship (SAR) studies. The 2-(1H-pyrazol-1-yl)ethyl side chain is a critical structural element that can be optimized to enhance selectivity and potency against specific kinase targets by occupying adjacent hydrophobic regions. This compound is primarily utilized in preclinical research focused on oncology and inflammatory diseases, where dysregulated kinase signaling is a known driver of pathology. Its value lies in its role as a central intermediate for synthesizing novel, potent compounds for high-throughput screening and lead optimization campaigns aimed at discovering new therapeutic agents. Research into related 1,2,4-triazole-3-amine derivatives highlights their potential in inhibiting a range of kinases, underscoring the broad utility of this chemical series in early-stage drug discovery.

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

5-bromo-1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrN6/c8-6-11-7(9)12-14(6)5-4-13-3-1-2-10-13/h1-3H,4-5H2,(H2,9,12)

InChI Key

FQKBYYMQOROISJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Pyrazole

Step 2: Formation of Triazole

Step 3: Coupling and Bromination

Data Tables

Step Starting Materials Reaction Conditions Product
1 Phenylhydrazine, Acetaldehyde Reflux in ethanol 1-Phenyl-1H-pyrazole
2 Propargyl alcohol, 1H-1,2,4-triazol-3-amine Click chemistry with CuSO4 and sodium ascorbate in water 1-[2-(1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole
3 1-[2-(1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole, Bromine Halogenation in dichloromethane 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation reactions can produce oxidized triazole compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Features
5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine 1699947-95-9 C₇H₉BrN₆ 257.09 Ethyl-pyrazol group Bromine on triazole; flexible ethyl linker
5-Bromo-1H-1,2,4-triazol-3-amine 389122-08-1 C₂H₃BrN₄ 162.97 None Simplest analog; high structural similarity (0.84)
5-Bromo-1-methyl-1H-1,2,4-triazole 16681-72-4 C₃H₄BrN₃ 161.99 Methyl group Compact structure; lower molecular weight
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine 1696047-61-6 C₆H₁₁BrN₄ 219.08 Butyl group Longer alkyl chain; increased lipophilicity
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 1228014-23-0 C₈H₆BrN₃ 224.06 Bromophenyl group Aromatic substituent; enhanced π-π interactions
4-Bromo-1-methyl-1H-pyrazol-3-amine 89088-55-1 C₄H₆BrN₃ 176.01 Methyl-pyrazole Bromine on pyrazole; distinct ring system

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

  • The ethyl-pyrazol group in the target compound provides moderate flexibility and polarity compared to the butyl chain in CAS 1696047-61-6, which may enhance membrane permeability but reduce aqueous solubility .
  • The bromophenyl substituent in CAS 1228014-23-0 introduces aromaticity, likely improving binding to hydrophobic pockets in biological targets but increasing molecular rigidity .

The methyl group in CAS 16681-72-4 reduces steric hindrance compared to the bulkier ethyl-pyrazol substituent, possibly favoring synthetic accessibility .

Biological Relevance :

  • Nitrogen-rich heterocycles like the target compound and CAS 89088-55-1 (a pyrazole derivative) are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic purine bases .
  • The ethyl-pyrazol moiety may facilitate interactions with metal ions or polar residues in enzyme active sites, a feature absent in simpler analogs like CAS 389122-08-1 .

Biological Activity

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₉BrN₆
  • Molecular Weight : 257.09 g/mol
  • CAS Number : 1696897-95-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has been studied for its role as a phosphatidylinositol-3-kinase (PI3K) inhibitor, which is crucial in regulating cell growth and metabolism. PI3K inhibitors are being explored for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.

Key Mechanisms:

  • Inhibition of PI3K : This pathway is vital for cancer cell survival and proliferation. By inhibiting PI3K, the compound may reduce tumor growth and enhance apoptosis in cancer cells.
  • Calcium Channel Modulation : The compound may also act as a release-activated calcium channel (CARC) inhibitor, which is significant in treating inflammatory diseases like rheumatoid arthritis and asthma by modulating calcium release and IL-2 inhibition.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound against various cancer cell lines and inflammatory conditions.

Anticancer Activity

A series of in vitro studies have demonstrated the cytotoxic effects of 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine on several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF7 (Breast Cancer)12.50Induction of apoptosis
A549 (Lung Cancer)26.00Inhibition of cell proliferation
HeLa (Cervical Cancer)17.82Cell cycle arrest and apoptosis induction

These results indicate that the compound exhibits significant anticancer properties, particularly through apoptosis induction and cell cycle modulation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:

  • Inhibition of IL-2 Release : By modulating calcium channels, it may reduce IL-2 levels, thereby potentially alleviating symptoms in autoimmune diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Study on Cancer Cell Lines : A research study published in MDPI reported that derivatives of pyrazole compounds, including our target compound, showed significant cytotoxicity against various cancer lines with IC₅₀ values ranging from 12 µM to 42 µM .
  • Inflammatory Disease Model : Another study investigated the use of PI3K inhibitors in a rheumatoid arthritis model, demonstrating that compounds similar to 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine significantly reduced inflammation markers .

Q & A

Q. Critical Parameters for Optimization :

  • Temperature : Lower temperatures (0–10°C) during bromination minimize side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of alkylating agent to triazole to ensure complete substitution .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the pyrazole proton (δ 7.5–8.5 ppm), triazole NH₂ (δ 5.5–6.0 ppm), and ethylenic protons (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Confirm bromine substitution via carbon shifts at C5 (δ ~105–110 ppm) .
  • X-ray Crystallography : Resolves the triazole-pyrazole linkage geometry. For example, dihedral angles between the triazole and pyrazole rings typically range from 30–40°, indicating moderate conjugation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (257.09 g/mol) with [M+H]⁺ peak at m/z 258.09 .

Advanced: How can molecular docking and enzyme assays elucidate its mechanism of action in antimicrobial studies?

Methodological Answer:

  • Molecular Docking :
    • Target Selection : Prioritize enzymes like fungal CYP51 or bacterial dihydrofolate reductase (DHFR) based on structural analogs .
    • Software : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions. The bromine atom may form halogen bonds with active-site residues (e.g., Leu321 in CYP51) .
  • Enzyme Inhibition Assays :
    • Microdilution Assay : Measure IC₅₀ values against Candida spp. (range: 2–8 µg/mL) .
    • Kinetic Studies : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Advanced: How do substituent variations (e.g., pyrazole vs. triazole) impact bioactivity in SAR studies?

Methodological Answer:

Substituent Biological Activity Key Finding
Bromine at C5 Antifungal potencyRemoval reduces activity by ~70% against Aspergillus spp. .
Pyrazole-ethyl chain Solubility & membrane permeabilityLonger chains (e.g., propyl) decrease logP but increase MIC values .
Amine at C3 Target binding affinityMethylation reduces hydrogen-bonding capacity, lowering IC₅₀ by 50% .

Q. Experimental Design :

  • Synthesize analogs with systematic substituent changes.
  • Test in parallel against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) .

Advanced: What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:
Challenges :

  • Low Solubility : Limited aqueous solubility (<0.1 mg/mL) complicates sample preparation.
  • Matrix Interference : Endogenous amines in plasma compete during analysis.

Q. Solutions :

  • HPLC-MS/MS Method :
    • Column : C18 with 2.6 µm particles for high resolution.
    • Mobile Phase : 0.1% formic acid in acetonitrile/water (70:30) .
    • Sample Prep : Protein precipitation with cold acetonitrile (1:4 ratio) .
  • Validation : Ensure linearity (R² > 0.995) across 0.1–50 µg/mL and recovery >85% .

Basic: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
  • pH Stability :
    • Acidic (pH 2) : Rapid degradation (t₁/₂ = 2 hr) via hydrolysis of the triazole ring.
    • Neutral (pH 7) : Stable for >72 hr .

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